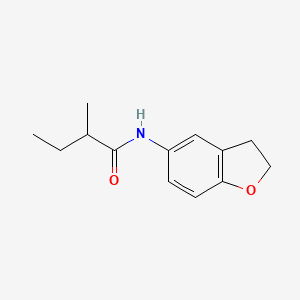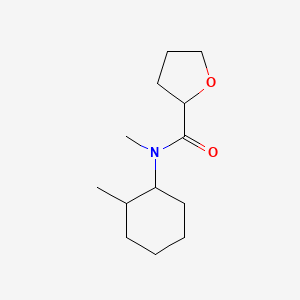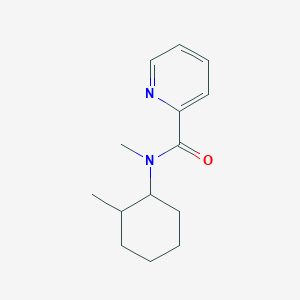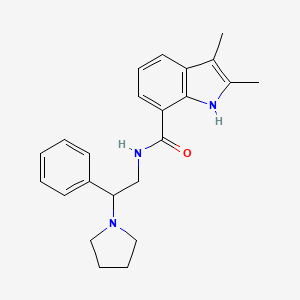
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as CX-717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects. It belongs to the class of pyrrolidinone derivatives and is structurally similar to piracetam, another popular nootropic drug.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to enhance cholinergic neurotransmission by increasing the release of acetylcholine and modulating the activity of nicotinic acetylcholine receptors. 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide also interacts with glutamate receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to increase the release of acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are important for cognitive function. It also increases the activity of nicotinic acetylcholine receptors in these regions, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to enhance cognitive function, which can be useful in studying the neural mechanisms underlying learning and memory. However, one limitation is that 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide may have different effects in different animal models and human populations, which can make it difficult to generalize findings.
Zukünftige Richtungen
1. Investigating the long-term effects of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on cognitive function and brain structure.
2. Studying the potential use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
3. Exploring the use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide as a cognitive enhancer in healthy individuals and in specific populations such as the elderly and individuals with attention deficit hyperactivity disorder (ADHD).
4. Investigating the potential use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in combination with other nootropic drugs to enhance cognitive function.
5. Studying the effects of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on other neurotransmitter systems such as dopamine and serotonin.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylpyrrolidine followed by the addition of sodium hydroxide to form the final product. The yield of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve working memory, attention, and learning in animal models and human clinical trials. 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-6-12(17)16(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRFICEBNWPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)

![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)


![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)



![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)

